

physicochemical properties of 7-azaindole-6-methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1*H*-Pyrrolo[3,2-*b*]pyridin-6-*y*l)methanol

Cat. No.: B1325023

[Get Quote](#)

7-Azaindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological significance of 7-azaindole (1*H*-Pyrrolo[2,3-*b*]pyridine), a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a privileged fragment in the development of a wide array of therapeutic agents.

Core Physicochemical Properties

The physicochemical characteristics of 7-azaindole are fundamental to its application in drug design, influencing its solubility, membrane permeability, and pharmacokinetic profile. A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	105-107 °C	[2] [3]
Boiling Point	270 °C (at 753 mmHg)	[2] [3]
pKa	7.69 ± 0.20 (Predicted)	[2] [3] [4]
Solubility	Very soluble in Tetrahydrofuran (THF) and acetone. Soluble in methanol, ethanol, isopropanol, and chloroform. Sparingly soluble in water. [2] [4] [5]	
Appearance	White to off-white or light yellow crystalline powder/solid. [2] [4]	

Experimental Protocols

The synthesis of the 7-azaindole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with variations in starting materials, catalysts, and reaction conditions.

Synthesis via Chichibabin Cyclization

A common method for synthesizing 2-substituted 7-azaindoles involves the LDA-mediated condensation of a 2-halopicoline with a nitrile, known as the Chichibabin cyclization.[\[6\]](#)

Protocol:

- A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in dry tetrahydrofuran (THF) at -40 °C under an inert atmosphere.
- Benzonitrile (1.05 equivalents) is added to the LDA solution and stirred for a short period.

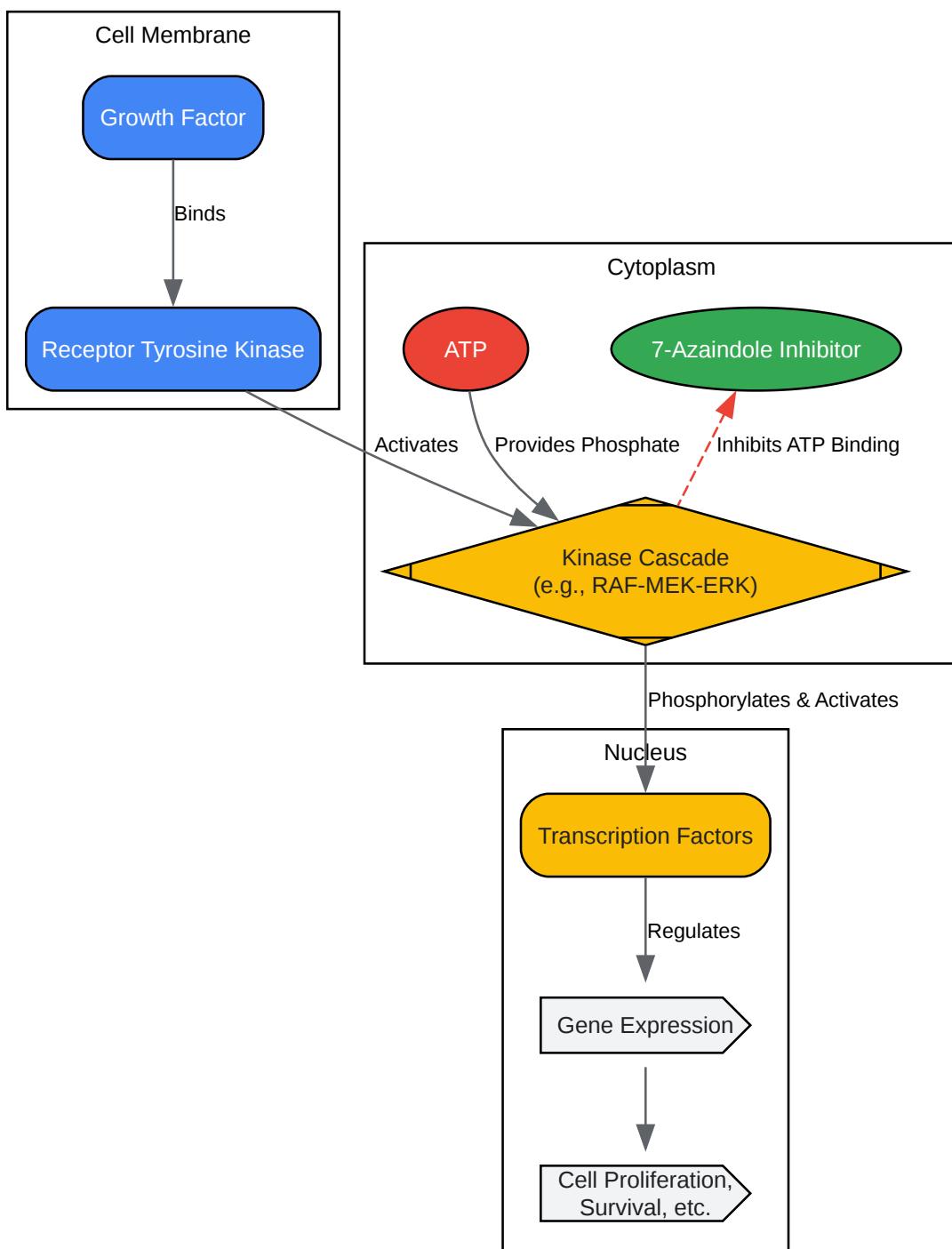
- 2-Fluoro-3-picoline (1.0 equivalent) is then added to the reaction mixture.
- The reaction is stirred at -40 °C for 2 hours.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 2-phenyl-7-azaindole.^[6]

Synthesis via Rhodium(III)-Catalyzed C-H Activation

A more recent approach involves the rhodium(III)-catalyzed coupling of 2-aminopyridine with an alkyne.^[7]

Protocol:

- To a reaction vessel are added 2-aminopyridine, the corresponding alkyne, a Rh(III) catalyst, and a silver oxidant.
- The mixture is heated in a suitable solvent.
- The cationic Rh(III)-pyridine complex undergoes C-H activation of the pyridine ring.
- The internal alkyne substrate is coupled to the pyridine ligand.
- Subsequent cyclization and aromatization yield the desired 7-azaindole product.^[7]

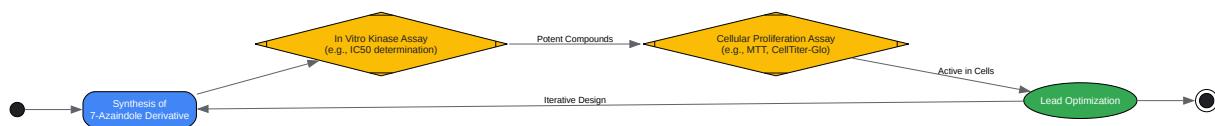

Biological Activity and Signaling Pathways

7-azaindole is a versatile scaffold frequently employed in the design of kinase inhibitors.^{[8][9]} Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site mimics the interaction of adenine, the core component of ATP.^{[10][11]} This makes

it an excellent starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.[\[7\]](#)

Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases, including B-RAF, protein kinase B (PKB/Akt), and cyclin-dependent kinases (CDKs).[\[2\]](#)[\[3\]](#)[\[12\]](#) The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor for the treatment of melanoma, features a 7-azaindole core, highlighting the clinical significance of this scaffold.[\[10\]](#)

Below is a generalized representation of the role of 7-azaindole-based inhibitors in blocking kinase signaling pathways.



[Click to download full resolution via product page](#)

Caption: Generalized Kinase Signaling Pathway Inhibition by 7-Azaindole Derivatives.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the efficacy of novel 7-azaindole derivatives as kinase inhibitors, a common experimental workflow involves an in vitro kinase assay followed by cellular assays.

[Click to download full resolution via product page](#)

Caption: Workflow for the Evaluation of 7-Azaindole-Based Kinase Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. 7-Azaindole CAS#: 271-63-6 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 7-azaindole-6-methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1325023#physicochemical-properties-of-7-azaindole-6-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com